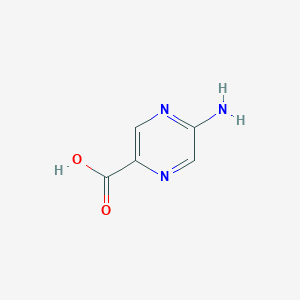

5-Aminopyrazine-2-carboxylic acid

描述

Significance in Contemporary Chemical Research

The significance of 5-Aminopyrazine-2-carboxylic acid in contemporary chemical research lies primarily in its role as a key intermediate. google.com Researchers utilize this compound as a starting material for the synthesis of various bioactive molecules, including potential anti-inflammatory and antimicrobial agents. google.com Its structure allows for strategic modifications, which can enhance the biological activity of the resulting compounds, making it a valuable asset in drug discovery and development. google.com

A notable example of its application is in the synthesis of ureidopyrazine derivatives. nih.gov In one study, this compound was synthesized from 5-chloropyrazine-2-carboxylic acid and subsequently converted to its propyl ester. nih.gov This ester then served as a scaffold to create a series of ureidopyrazine compounds by reacting it with various isocyanates. nih.gov These derivatives were then evaluated for their potential as anti-infective agents and abiotic elicitors, with some showing promising activity. nih.gov

Furthermore, the compound and its derivatives are subjects of theoretical and spectroscopic studies to understand their molecular structure and properties. researchgate.net Such research provides fundamental insights that can guide the design of new compounds with desired characteristics. The structural and electronic properties of this compound, as detailed in the tables below, are crucial for these investigations.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅N₃O₂ | nih.gov |

| Molecular Weight | 139.11 g/mol | nih.gov |

| Melting Point | 238–245 °C | nih.gov |

| Appearance | Light pinkish solid | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=C(N=CC(=N1)N)C(=O)O | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

|---|---|---|

| IR (cm⁻¹) | 3316 (-NH-), 1643 (-C=O), 1621, 1591 (aromatic) | nih.gov |

| ¹H-NMR (DMSO-d₆, δ ppm) | 12.58 (s, 1H, -COOH), 8.51 (d, J = 1.3 Hz, 1H, arom.), 7.91 (d, J = 1.3 Hz, 1H, arom.), 7.27 (s, 2H, -NH₂) | nih.gov |

Overview of Pyrazine (B50134) Derivatives in Academic Contexts

Pyrazine and its derivatives are a well-established class of heterocyclic compounds that are ubiquitous in nature and have found a multitude of applications. vulcanchem.com They are integral components of many natural products and are also produced synthetically for use in the fragrance, flavor, and pharmaceutical industries.

In academic research, pyrazine derivatives are extensively studied for their diverse pharmacological properties. These include, but are not limited to, antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer activities. vulcanchem.com The pyrazine core is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.

The versatility of the pyrazine ring allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for biological screening. For instance, amides of pyrazine-2-carboxylic acids have been synthesized and evaluated for their antimycobacterial and antifungal properties. The position and nature of substituents on the pyrazine ring have been shown to significantly influence the biological activity of these compounds.

The study of pyrazine derivatives also extends to materials science, where they are investigated for their potential use in the development of new materials with specific electronic or photophysical properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEFOOOBIHQRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619638 | |

| Record name | 5-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-43-9 | |

| Record name | 5-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 5 Aminopyrazine 2 Carboxylic Acid

Established Synthetic Pathways

The synthesis of 5-Aminopyrazine-2-carboxylic acid can be approached through several strategic pathways, each with its own set of advantages and considerations. These routes range from traditional organic synthesis to more modern, technology-assisted methods.

Conventional Organic Synthesis Approaches

Conventional synthesis of pyrazine (B50134) carboxylic acids often involves the oxidation of an alkyl-substituted pyrazine. For instance, a common route to a related compound, 5-methylpyrazine-2-carboxylic acid, involves the oxidation of 2,5-dimethylpyrazine. This transformation can be achieved using strong oxidizing agents like potassium permanganate. The initial oxidation product can then be further modified to introduce the amino group. While direct, this method can sometimes lead to over-oxidation and the formation of byproducts, necessitating careful control of reaction conditions and purification steps.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation can significantly reduce reaction times for the synthesis of pyrazine derivatives compared to conventional heating methods. For example, the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines and anilines is greatly accelerated under microwave conditions. masterorganicchemistry.com Similarly, the preparation of 5-aminopyrazol-4-yl ketones from β-ketonitriles and hydrazines is achieved rapidly and efficiently using microwave heating. scbt.com These examples suggest that microwave-assisted methods could be effectively applied to the synthesis of this compound and its derivatives, potentially offering a more efficient and environmentally friendly alternative to traditional heating.

Precursor-Based Synthesis (e.g., from 5-chloropyrazine-2-carboxylic acid)

A highly effective strategy for the synthesis of this compound derivatives involves the use of a halogenated precursor, such as 5-chloropyrazine-2-carboxylic acid. The chloro-substituent at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of the amino group. This approach is exemplified by the synthesis of various 5-amino-N-phenylpyrazine-2-carboxamides. In this multi-step process, 5-chloropyrazine-2-carboxylic acid is first converted to its corresponding acyl chloride, which is then reacted with a substituted aniline (B41778) to form a 5-chloro-N-phenylpyrazine-2-carboxamide. The final step involves the amination of this intermediate, where the chloro group is displaced by an amino group, to yield the desired 5-amino-N-phenylpyrazine-2-carboxamide. This method offers a reliable and versatile route to a range of derivatives.

Functional Group Transformations and Derivatization

The presence of both a carboxylic acid and an amino group on the pyrazine ring makes this compound a versatile building block for further chemical modification. Derivatization of these functional groups can lead to a wide array of compounds with diverse properties.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to an ester. This is a common strategy to modify the compound's solubility, and reactivity, or to protect the carboxylic acid during subsequent reactions. The existence of commercially available esters, such as ethyl 5-aminopyrazine-2-carboxylate, confirms the feasibility of this transformation. nih.govsigmaaldrich.comthermofisher.comchemistrystudent.com

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. scbt.comlibretexts.orgchemicalbook.com The reaction is typically heated to drive the equilibrium towards the formation of the ester. For example, a related compound, methyl 5-methylpyrazine-2-carboxylate, can be synthesized by refluxing 5-methylpyrazine-2-carboxylic acid in methanol (B129727) with an acid catalyst like Amberlyst 15 ion exchange resin. google.com

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol. Another method involves the reaction of the carboxylate salt with an alkyl halide.

Below is a table summarizing potential esterification reactions of this compound.

| Alcohol | Reagents and Conditions | Product |

| Methanol | H₂SO₄ (catalyst), reflux | Methyl 5-aminopyrazine-2-carboxylate |

| Ethanol (B145695) | HCl (catalyst), reflux | Ethyl 5-aminopyrazine-2-carboxylate |

| Isopropanol | DCC, DMAP, CH₂Cl₂ | Isopropyl 5-aminopyrazine-2-carboxylate |

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation is of particular interest for the synthesis of biologically active molecules. A variety of coupling reagents have been developed to facilitate this reaction, which can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and uronium salts.

A practical example is the synthesis of a series of 5-amino-N-phenylpyrazine-2-carboxamides. libretexts.org In this synthesis, the carboxylic acid is first activated, typically by conversion to the acyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with various substituted anilines to form the corresponding amides.

The following table presents data from the synthesis of several 5-amino-N-phenylpyrazine-2-carboxamide derivatives, demonstrating the utility of this synthetic approach.

| Amine | Product | Yield (%) | Melting Point (°C) |

| 2,5-Dimethylaniline | 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | 58 | 256.2–258.1 |

| 3-Cyanoaniline | 5-amino-N-(3-cyanophenyl)pyrazine-2-carboxamide | 37 | 261.8–263.8 |

| 4-Cyanoaniline | 5-amino-N-(4-cyanophenyl)pyrazine-2-carboxamide | 34 | 284.2–290.7 |

Furthermore, the carboxylic acid group can participate in peptide coupling reactions to form peptide conjugates. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), are employed to facilitate the formation of the amide bond between the carboxylic acid of the pyrazine derivative and the amino group of an amino acid or peptide. This strategy allows for the incorporation of the this compound scaffold into peptide-based structures.

Formation of Ureidopyrazine Derivatives

The transformation of this compound into ureidopyrazine derivatives is a key strategy for creating compounds with diverse applications. A common approach involves the reaction of an amino-pyrazine precursor with an isocyanate.

One documented synthesis of ureidopyrazine derivatives begins with the esterification of this compound to prevent undesirable side reactions with the carboxylic acid moiety. csfarmacie.cz For instance, the Fischer esterification of this compound with propanol (B110389) in the presence of a catalytic amount of concentrated sulfuric acid yields propyl 5-aminopyrazine-2-carboxylate. csfarmacie.cz This ester then serves as the substrate for the subsequent reaction with various isocyanates.

The reaction of propyl 5-aminopyrazine-2-carboxylate with differently substituted aryl isocyanates in a solvent like hexane (B92381) leads to the formation of a series of aryl-substituted ureidopyrazine propyl esters. csfarmacie.cz This reaction is often carried out under microwave irradiation to improve reaction times and yields. csfarmacie.cz The general scheme for this transformation is presented below:

Scheme 1: Synthesis of Ureidopyrazine Derivatives

Step a: Esterification of this compound

Step b: Reaction with an isocyanate to form the ureidopyrazine derivative

A range of ureidopyrazine derivatives can be synthesized by varying the substituent on the isocyanate. The following table provides examples of such derivatives prepared from propyl 5-aminopyrazine-2-carboxylate and different aryl isocyanates under microwave-assisted conditions. csfarmacie.cz

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield (%) |

| Propyl 5-aminopyrazine-2-carboxylate | Phenyl isocyanate | Hexane, MW: 120 °C, 1 h, 80 W | Propyl 5-(3-phenylureido)pyrazine-2-carboxylate | 75 |

| Propyl 5-aminopyrazine-2-carboxylate | 4-Chlorophenyl isocyanate | Hexane, MW: 120 °C, 1 h, 80 W | Propyl 5-(3-(4-chlorophenyl)ureido)pyrazine-2-carboxylate | 82 |

| Propyl 5-aminopyrazine-2-carboxylate | 4-Methoxyphenyl isocyanate | Hexane, MW: 120 °C, 1 h, 80 W | Propyl 5-(3-(4-methoxyphenyl)ureido)pyrazine-2-carboxylate | 78 |

The formation of the urea (B33335) linkage is a robust and versatile reaction, allowing for the introduction of a wide array of functional groups onto the pyrazine scaffold, thereby enabling the fine-tuning of the molecule's properties.

Nucleophilic Substitution Reactions on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. The pyrazine ring, being a heteroaromatic system with two nitrogen atoms, is inherently electron-deficient and thus susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups.

A prime example of a nucleophilic substitution reaction on the pyrazine ring is the synthesis of this compound itself from a halogenated precursor. The reaction of 5-chloropyrazine-2-carboxylic acid with an aqueous solution of ammonia (B1221849) exemplifies a classic SNAr reaction where the chlorine atom is displaced by the amino group. csfarmacie.cz The electron-withdrawing carboxylic acid group at the 2-position further activates the ring towards this nucleophilic attack.

While the derivatization of the carboxylic acid group is common, further nucleophilic substitution on the pyrazine ring of this compound is less frequently documented. The presence of the amino group, an electron-donating group, can decrease the electrophilicity of the pyrazine ring, making subsequent SNAr reactions more challenging compared to the chloro-substituted precursor. However, in appropriately designed systems, such as the reaction of 5-chloro-N-phenylpyrazine-2-carboxamides with alkylamines, the chloro group can be displaced. nih.gov In these cases, a large excess of the amine is often used to drive the reaction to completion. nih.gov

The general mechanism for SNAr on a substituted pyrazine involves the addition of a nucleophile to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. The stability of this intermediate is a key factor in determining the feasibility of the reaction.

Optimization of Reaction Conditions and Yields

The efficiency of synthetic transformations is paramount, and the optimization of reaction conditions is a critical aspect of chemical research. For the derivatization of this compound, various parameters can be adjusted to maximize product yields and minimize reaction times.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of derivatives of this compound is the use of microwave irradiation. csfarmacie.czbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.netasianpubs.org As seen in the formation of ureidopyrazine derivatives, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. csfarmacie.czasianpubs.org For example, the synthesis of ureidopyrazine derivatives was achieved in 1 hour with good yields using microwave heating at 120 °C. csfarmacie.cz

Catalysts and Reagents: The choice of catalysts and reagents is crucial. In the formation of amides from this compound, coupling agents are often employed to activate the carboxylic acid group. For the synthesis of 5-alkylamino-N-phenylpyrazine-2-carboxamides, the initial step involves the activation of 5-chloropyrazine-2-carboxylic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride, which is then reacted with an aniline. nih.gov

Solvent and Temperature: The reaction medium and temperature play a significant role. The synthesis of ureidopyrazine derivatives has been successfully carried out in non-polar solvents like hexane. csfarmacie.cz For nucleophilic substitution reactions, the choice of solvent can influence the solubility of the reactants and the stability of intermediates. Temperature is also a key parameter; for instance, some nucleophilic substitutions on chloropyrazines proceed at ambient temperature, while others may require heating. nih.gov

The following table summarizes the impact of optimizing various reaction parameters on the yield of a representative derivatization reaction.

| Parameter Varied | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |

| Heating Method | Conventional Heating | Lower | Microwave Irradiation | Higher | asianpubs.org |

| Catalyst | Absent | Lower | Present (e.g., H₂SO₄ for esterification) | Higher | csfarmacie.cz |

| Reactant Ratio | Stoichiometric | Moderate | Excess of one reactant (e.g., amine) | Higher | nih.gov |

Systematic optimization of these parameters is essential for developing efficient and scalable synthetic routes to novel derivatives of this compound.

Spectroscopic and Structural Elucidation of 5 Aminopyrazine 2 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to determine the molecular structure and electronic properties of 5-aminopyrazine-2-carboxylic acid and its related compounds.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically around 10-12 ppm. libretexts.org Protons on the pyrazine (B50134) ring appear in the aromatic region, and their specific shifts and coupling patterns help to confirm the substitution pattern. Protons on carbons adjacent to the carboxylic acid are typically found in the 2-3 ppm range. libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the range of 160-180 ppm. libretexts.org This is less deshielded than the carbonyl carbons of aldehydes or ketones. libretexts.org The carbon atoms of the pyrazine ring have characteristic shifts that are influenced by the nitrogen atoms and the amino and carboxylic acid substituents.

Interactive Data Table: NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 3-aminopyrazine-2-carboxamides | DMSO-d₆ | Amide H: 8.80–10.85; Pyrazine H5, H6: 7.76–8.30; Amino H: 7.49–7.62 (broad s) | Amide C: 163.35–166.64 |

| 3-aminopyrazine-2-carboxamides | CDCl₃ | Amide H: 7.88–9.81; Pyrazine H5, H6: 7.76–8.30 |

Data sourced from a study on 3-aminopyrazine-2-carboxamide (B1665363) derivatives. nih.gov

Infrared and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Carboxylic acids exhibit a very broad O-H stretching absorption between 2500 and 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure. libretexts.orglibretexts.org The C=O stretching vibration appears as a strong band between 1710 and 1760 cm⁻¹. libretexts.org For dimerized carboxylic acids, this band is typically centered around 1710 cm⁻¹. libretexts.org The C-O stretch is observed in the 1320-1210 cm⁻¹ region. orgchemboulder.com In a study of 3-aminopyrazine-2-carboxamide derivatives, the amidic carbonyl signal was observed between 1641 and 1684 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While specific Raman data for this compound is not widely published, it can provide valuable information about the molecular framework and non-polar bonds.

Interactive Data Table: Key IR Absorptions for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

| O-H stretch | 2500-3300 | Very broad |

| C=O stretch | 1710-1760 | Strong |

| C-O stretch | 1210-1320 | Medium |

| O-H bend | 910-950 and 1395-1440 | Broad |

General data for carboxylic acids. orgchemboulder.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For short-chain carboxylic acids, prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45) are often observed. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula.

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Unconjugated carboxylic acids typically have a UV absorption around 210 nm, which is often of limited utility. libretexts.org However, the pyrazine ring system in this compound will result in more complex spectra with absorptions at longer wavelengths due to π-π* and n-π* transitions.

Electron Spin Resonance Spectroscopy (for metal complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. bhu.ac.in While this compound itself is not paramagnetic, it can act as a ligand to form complexes with transition metals. ESR spectroscopy of these metal complexes can provide detailed information about the electronic structure of the metal center and its coordination environment. bhu.ac.inslideshare.net The technique can be used to identify free radicals and determine the structure of molecules. bhu.ac.in

Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid. researchgate.net The crystal structure of 3-aminopyrazine-2-carboxylic acid reveals an extensive network of intra- and intermolecular hydrogen bonds. nih.gov The molecules are virtually planar and stack in a way that suggests π-π interactions. nih.gov This detailed structural information is crucial for understanding the physicochemical properties of these compounds. researchgate.net In one study, it was noted that in the crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate, the lone pairs of the nitrogen atoms in the pyrazine ring participate in hydrogen bonds, suggesting that the O–H···N bond is energetically favored over the O–H···O bond in carboxylic acids with an aromatic six-membered ring. researchgate.net

X-ray Crystallography of Metal Complexes and Supramolecular Assemblies

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. In the context of this compound (apza), this method has been instrumental in characterizing the intricate structures of its metal complexes and the resulting supramolecular architectures. The apza ligand is a versatile building block in coordination chemistry due to its multiple potential binding sites: the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group.

When coordinated with metal ions, this compound can form a variety of structures, from simple monomeric complexes to complex coordination polymers. For instance, studies on bis-(pyrazine-2-carboxylato) nickel(II) complexes have revealed monomeric structures where the nickel(II) ion is chelated by two pyrazine-2-carboxylate (B1225951) ions through a carboxyl oxygen and the adjacent ring nitrogen atom. researchgate.net These complexes often crystallize in monoclinic space groups such as P2₁/c or C2/c. researchgate.net

The following table provides a summary of crystallographic data for some representative metal complexes involving pyrazine-based carboxylic acids.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| [Ni(PC)₂(H₂O)₂] | Monoclinic | P2₁/c | --- | --- | --- | --- | researchgate.net |

| [Ni(PC)₂(TU)₂] | Monoclinic | C2/c | --- | --- | --- | --- | researchgate.net |

| [Ni(PC)₂(ABI)₂]·2H₂O | Monoclinic | C2/c | --- | --- | --- | --- | researchgate.net |

| [Zn(EtNic)₂Cl₂] | Monoclinic | P2₁/c | 14.1940 | 19.8380 | 14.3957 | 111.432 | mdpi.com |

| [Zn(DiEtNA)(H₂O)₄(SO₄)]·H₂O | Orthorhombic | P2₁2₁2₁ | 7.6541 | 9.9244 | 23.1526 | --- | mdpi.com |

| [Cd(OAc)₂(2Ampic)₂] | Monoclinic | P2₁/n | 8.4025 | 17.1565 | 12.9867 | 94.661 | mdpi.com |

PC = pyrazine-2-carboxylate, TU = thiourea, ABI = 2-aminobenzimidazole, EtNic = ethyl nicotinate, DiEtNA = N,N-diethylnicotinamide, 2Ampic = 2-amino-5-picoline

Crystal Structure-Property Correlations

The detailed structural information obtained from X-ray crystallography allows for the establishment of correlations between the crystal structure and the material's macroscopic properties. These structure-property relationships are critical for designing new materials with tailored functionalities.

In the realm of materials science, the arrangement of this compound ligands and metal centers dictates the properties of the resulting coordination polymers. For example, the luminescent properties of lanthanide-based coordination polymers are highly dependent on the coordination environment of the lanthanide ion. nih.gov Efficient energy transfer from the organic ligand to the metal center, which is crucial for strong luminescence, can be influenced by the rigidity of the crystal lattice and the absence of quenching species like water molecules in the coordination sphere. nih.gov X-ray diffraction studies can confirm these structural details.

Furthermore, the magnetic properties of transition metal complexes with this compound are directly linked to the distances and angles between the metal centers, which are bridged by the ligand. These parameters, precisely determined by X-ray crystallography, govern the nature and magnitude of the magnetic exchange interactions, leading to either ferromagnetic or antiferromagnetic behavior.

The table below illustrates some examples of how specific structural features in complexes containing pyrazine-based ligands correlate with their observed properties.

| Compound/System | Key Structural Feature | Correlated Property | Reference |

| Lanthanide Coordination Polymers | Coordination of aminopyridine-2-carboxylate ligands to lanthanide ions. | Solid-state photoluminescence and slow magnetic relaxation. | nih.gov |

| [Ni(PC)₂(H₂O)₂] | Monomeric complex with coordinated water molecules. | Specific thermal decomposition behavior. | researchgate.net |

| Cd(II) Supramolecular Polymer with Pyrazine-2-carboxylic acid | Formation of a 3D supramolecular network. | Catalytic activity. | documentsdelivered.com |

The supramolecular organization, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, also plays a crucial role. For instance, in some crystal structures, intermolecular hydrogen bonds involving the amino group of this compound can lead to the formation of extended three-dimensional networks, which can impact the material's stability and porosity. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Aminopyrazine-2-carboxylic acid. These methods model the electronic structure of the molecule to predict its geometry, energy, and reactivity.

Hartree-Fock Ab Initio Methods

Theoretical investigations into the molecular structure and vibrational spectra of this compound have been conducted using the Hartree-Fock (HF) method. researchgate.net This ab initio approach approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the molecule's electronic configuration without empirical parameters. researchgate.net The HF calculations for this compound were performed using the 6-311++G(d,p) basis set to model the molecular geometry and vibrational frequencies. researchgate.net

Density Functional Theory (DFT) Studies

Alongside Hartree-Fock methods, Density Functional Theory (DFT) has been employed to study this compound, offering a balance between computational cost and accuracy. researchgate.net Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used with the 6-311++G(d,p) basis set. researchgate.net This DFT approach was utilized to calculate the molecular geometry, vibrational frequencies, and various electronic properties of the molecule. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) (EHOMO, ELUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the energies of these orbitals (EHOMO and ELUMO) have been calculated. researchgate.net The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The spatial distribution and energy levels of these orbitals provide insight into potential charge transfer interactions.

While the specific energy values for EHOMO and ELUMO of this compound from the referenced study are not publicly available, the table below illustrates how such data would be presented.

| Computational Method | Basis Set | EHOMO (eV) | ELUMO (eV) |

| HF | 6-311++G(d,p) | Data not available | Data not available |

| DFT (B3LYP) | 6-311++G(d,p) | Data not available | Data not available |

Calculation of Energy Gaps (HOMO-LUMO Gap)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The HOMO-LUMO gap for this compound has been determined through theoretical calculations. researchgate.net

The calculated value for the HOMO-LUMO energy gap of this compound is not detailed in the available literature. The following table demonstrates the format for presenting such findings.

| Computational Method | Basis Set | HOMO-LUMO Gap (eV) |

| HF | 6-311++G(d,p) | Data not available |

| DFT (B3LYP) | 6-311++G(d,p) | Data not available |

Molecular Interactions and Reactivity Prediction

Computational Assessment of Electron Affinity and Ionization Energy

Electron affinity (EA) and ionization energy (IE) are fundamental electronic properties that quantify the likelihood of a molecule to accept or lose an electron, respectively. These parameters can be derived from the energies of the frontier molecular orbitals. Specifically, the ionization energy can be approximated by the negative of the HOMO energy (-EHOMO), and the electron affinity can be approximated by the negative of the LUMO energy (-ELUMO), according to Koopmans' theorem for Hartree-Fock theory. DFT calculations also provide a means to estimate these values.

Detailed numerical results for the electron affinity and ionization energy of this compound are not provided in the accessible research. The table below is a template for how this data would be displayed.

| Property | Computational Method | Basis Set | Calculated Value (eV) |

| Ionization Energy | HF | 6-311++G(d,p) | Data not available |

| DFT (B3LYP) | 6-311++G(d,p) | Data not available | |

| Electron Affinity | HF | 6-311++G(d,p) | Data not available |

| DFT (B3LYP) | 6-311++G(d,p) | Data not available |

Determination of Electrophilicity Index, Chemical Softness, and Chemical Hardness

Quantum chemical descriptors such as the electrophilicity index (ω), chemical hardness (η), and its inverse, chemical softness (S), are fundamental to predicting the reactivity and stability of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be calculated using methods like Density Functional Theory (DFT). nih.gov

Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating higher stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and signifies how easily a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive.

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. It quantifies the stabilization in energy after a system accepts an additional electronic charge from the environment.

Table 1: Conceptual Summary of Quantum Chemical Descriptors This table is for illustrative purposes as specific experimental or calculated values for the parent compound were not found in the searched literature.

| Descriptor | Symbol | Conceptual Definition | Significance for this compound |

|---|---|---|---|

| Chemical Hardness | η | Resistance to deformation or polarization of the electron cloud. | A higher value would imply greater kinetic stability. |

| Chemical Softness | S | The reciprocal of hardness; a measure of reactivity. | A higher value would suggest a greater propensity to react. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. This method is instrumental in drug discovery for predicting binding affinity and mode of interaction.

While docking studies specifically for this compound were not identified, extensive research has been conducted on its derivatives, showcasing the utility of the pyrazine-2-carboxylic acid scaffold. These studies provide insight into the types of interactions this chemical family can form. For instance, various derivatives have been synthesized and docked against the Mycobacterium tuberculosis InhA protein, a key enzyme in fatty acid synthesis, to evaluate their potential as anti-tuberculosis agents. semanticscholar.orgresearchgate.net In these simulations, the pyrazine (B50134) core and its substituents are often involved in crucial hydrogen bonding and π-π stacking interactions with amino acid residues in the active site of the target protein. researchgate.net

Another study performed molecular docking of novel pyrazine-2-carboxylic acid derivatives of piperazines against glucosamine-6-phosphate (GlcN-6-P) synthase, a target for antimicrobial agents. researchgate.netrjpbcs.com The results indicated that the derivatives could fit well within the enzyme's active site, with their binding affinity correlating with potential antibacterial activity. researchgate.netrjpbcs.com

Table 2: Example of Molecular Docking Results for Pyrazine-2-carboxylic acid Derivatives against M. tuberculosis InhA protein Data extracted from a study on derivatives, not the parent compound.

| Compound Derivative | Rerank Score (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction (Example) |

|---|---|---|---|

| Derivative 1a | -79.0344 | Not specified | Hydrogen Bonding, π-π Stacking |

| Derivative 1b | -77.9318 | Not specified | Hydrogen Bonding, π-π Stacking |

| Derivative 1c | -86.4047 | Not specified | Hydrogen Bonding, π-π Stacking |

Source: Adapted from Muhammad Zulqurnain et al., Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. researchgate.net

These studies collectively demonstrate that the this compound structure is a promising scaffold for designing inhibitors that can effectively interact with various biological targets. The amino and carboxylic acid groups are particularly important as they can act as hydrogen bond donors and acceptors, crucial for anchoring the ligand within a receptor's binding pocket.

Conformational Search and Energy Minimization Studies

Molecules are not static entities; they possess flexibility through the rotation of single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their corresponding energies. drugdesign.org For a molecule like this compound, rotation can occur around the single bond connecting the carboxylic acid group to the pyrazine ring.

The goal of a conformational search is to identify all stable, low-energy conformers of a molecule. This is followed by energy minimization, a computational process that adjusts the geometry of each conformer to find its most stable structure, corresponding to a local minimum on the potential energy surface. drugdesign.org Finding the global minimum energy conformation is critical, as this is the most likely three-dimensional structure the molecule will adopt and is the correct one to use for subsequent studies like molecular docking.

For carboxylic acids, a key conformational feature is the orientation of the hydroxyl group, which can exist in syn or anti conformations. The syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is generally favored in the gas phase, but the energy difference can be reduced in a solvent environment. nih.gov The geometry of this compound is expected to be nearly planar, but the exocyclic amino and carboxylic acid groups will have specific orientations determined by intramolecular interactions and electronic effects. nih.gov The geometry of ligands is often optimized using semi-empirical or DFT methods before docking to ensure a realistic and low-energy starting structure. nih.govsemanticscholar.org

Research on Biological Activities and Medicinal Chemistry Applications

Antimicrobial and Anti-infective Research

The quest for novel antimicrobial agents is a critical area of pharmaceutical research. 5-Aminopyrazine-2-carboxylic acid has been explored as a scaffold for the development of new anti-infective agents, with a significant focus on its activity against mycobacteria.

Antitubercular Activity against Mycobacterium Strains

This compound is structurally related to pyrazinoic acid (POA), the active metabolite of the first-line anti-tuberculosis drug pyrazinamide (B1679903) (PZA). nih.govfrontiersin.org PZA is a prodrug that is converted to POA by the enzyme pyrazinamidase within Mycobacterium tuberculosis (Mtb). nih.gov POA's activity is pH-dependent and it is thought to disrupt membrane potential and inhibit essential enzymes in the mycobacterium. nih.govmdpi.com

Research has shown that the 5-amino analogue of POA (this compound) is one of the most potent substituents in the series of POA analogs. nih.gov Structure-activity relationship (SAR) studies have confirmed that a pyrazine (B50134) ring is the optimal arrangement of heteroatoms for potent antimycobacterial activity when compared to other aromatic rings with two nitrogen atoms like pyridazine (B1198779) and pyrimidine (B1678525). nih.gov Furthermore, the carboxylic acid group is essential for the compound's activity. nih.gov

Antibacterial Spectrum and Efficacy Studies

The antibacterial potential of derivatives of this compound has been investigated against a panel of clinically relevant bacteria. In a study involving novel pyrazine-2-carboxylic acid derivatives of piperazines, compounds synthesized from 3-aminopyrazine-2-carboxylic acid (an isomer of this compound) were evaluated for their antimicrobial activity against E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.comresearchgate.net

The results indicated that these derivatives exhibited good antimicrobial activity. rjpbcs.com For instance, certain compounds were found to be effective against the Gram-negative bacterium P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. rjpbcs.com Almost all the synthesized compounds showed efficacy against the Gram-positive bacterium B. subtilis. rjpbcs.com

Antifungal Properties and Mechanisms

The antifungal activity of pyrazine derivatives has also been an area of interest. Substituted amides of pyrazine-2-carboxylic acids have been evaluated for their in vitro antifungal effects against various strains. mdpi.com For example, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid showed poor in vitro antifungal activity. mdpi.com

In another study, novel pyrazine-2-carboxylic acid derivatives of piperazines were tested against the fungal species Candida albicans. rjpbcs.com The results showed that some of these compounds exhibited significant antifungal activity, with one derivative displaying a MIC value of 3.125 µg/mL against C. albicans. rjpbcs.com

Development of Pyrazinamide-Related Prodrugs and Analogues

Given that pyrazinamide (PZA) is a prodrug, a significant area of research has been the development of its analogues and prodrugs to improve efficacy and overcome resistance. nih.govmdpi.com The active form of PZA, pyrazinoic acid (POA), has low lipophilicity, which can hinder its passage through the mycobacterial cell wall. prolekare.cz Therefore, creating prodrugs, such as esters of POA, is a strategy to enhance penetration into mycobacteria. prolekare.cz

Esters of 3-aminopyrazine-2-carboxylic acid have been synthesized and evaluated for their antimycobacterial activity. prolekare.cz The rationale is that these esters can better penetrate the mycobacterial cell wall and are then metabolized by mycobacterial esterases to release the active acidic form. prolekare.cz One such derivative, hexyl 3-aminopyrazine-2-carboxylate, demonstrated an MIC of 6.25 μg/mL against M. tuberculosis H37Rv, which was slightly better than that of PZA. prolekare.cz Importantly, this compound also showed activity against Mycobacteria Other Than Tuberculosis (MOTTs), which are naturally resistant to PZA. prolekare.cz

Anticancer Activity Investigations

In addition to antimicrobial research, this compound and its derivatives have been explored for their potential as anticancer agents.

Evaluation against Cancer Cell Lines (e.g., Ehrlich Ascites Tumour Cells)

Ehrlich Ascites Carcinoma (EAC) cells are a commonly used tumor model for in vivo anticancer studies in mice. nih.gov Research has shown that 3-aminopyrazine-2-carboxylic acid (an isomer of this compound) and several of its transition metal complexes exhibit significant anticancer activity against Ehrlich ascites tumour cells (EAC) in albino mice. researchgate.net This suggests that the pyrazine scaffold could be a valuable starting point for the design of new anticancer drugs.

Structure-Function Relationships in Cytotoxicity

The relationship between the chemical structure of pyrazine derivatives and their biological activity is a subject of significant study. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand how a compound's structure influences its cytotoxicity. nih.gov These studies have demonstrated that both the structural and electronic properties of pyrazine-2-carboxylic acid derivatives are crucial factors in their interaction with biological receptors and subsequent cytotoxic effects. nih.gov

For instance, in a series of substituted amides of pyrazine-2-carboxylic acids, computational analysis using QSAR and DFT-based molecular surface electrostatic potentials helped to identify features related to their cytotoxicity. nih.gov The results indicated that the cytotoxicities of the investigated compounds are influenced by both structural and electronic properties. nih.gov Specifically, the presence of a 2-CH3 substituent on the phenyl ring was found to correlate with lower biological activity compared to other derivatives in the series. nih.gov

In another study involving N-substituted 3-aminopyrazine-2-carboxamides, cytotoxicity was not found to be a general property of the core moiety. nih.gov The level of cytotoxicity could be significantly modified by changing the substituent on the carboxamide group. For example, a derivative with a 4-CF3 substitution showed moderate cytotoxicity, while others showed no significant cytotoxicity at the tested concentrations. nih.gov This highlights that specific substitutions, rather than the 3-aminopyrazine-2-carboxamide (B1665363) scaffold itself, are the primary drivers of the cytotoxic effect. nih.gov

Biochemical and Enzymatic Studies

The influence of this compound and its analogs extends to the enzymatic and metabolic levels, where they can act as inhibitors or modulators of key biological pathways.

Enzyme Inhibition Assays (e.g., GlcN-6-P synthase)

Glucosamine-6-phosphate (GlcN-6-P) synthase is a recognized target for developing antimicrobial and antidiabetic agents. nih.govnih.gov This enzyme is crucial in the hexosamine biosynthesis pathway, which is vital for the survival of microorganisms. researchgate.net Various natural and synthetic compounds have been identified as inhibitors of this enzyme. nih.govnih.gov While direct inhibition by this compound is not extensively detailed in the provided context, the broader class of pyrazine derivatives and related heterocyclic compounds are studied as potential inhibitors. nih.gov The development of selective inhibitors for GlcN-6-P synthase is a key research area, as some glutamine analogs can inhibit multiple enzymes. nih.gov

Investigations into Metabolic Pathway Modulation

Pyrazinamide (PZA), a related and well-known antitubercular agent, functions as a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.gov The intracellular buildup of POA is thought to disrupt membrane potential and transport by acidifying the mycobacterial cytoplasm. nih.gov This mechanism is a clear example of metabolic pathway modulation. The study of this compound derivatives often occurs within this context, exploring how modifications to the pyrazine core affect such biological activities. researchgate.net

Neurological Disorder Research through Intermediate Synthesis

While direct application in neurological disorders is not the primary focus of the available research, this compound serves as a crucial starting material or "intermediate" in the synthesis of more complex molecules. Various derivatives of 3-aminopyrazine-2-carboxylic acid have been synthesized for biological evaluation, including for potential antitubercular properties. nih.gov This role as a versatile chemical building block allows for the creation of diverse libraries of compounds that can be screened for a wide range of therapeutic activities, potentially including those relevant to neurological disorders.

Antioxidant and Free Radical Scavenging Activity

The capacity of chemical compounds to act as antioxidants is a significant area of investigation. In vitro assays are used to measure the antioxidant and free radical scavenging properties of new compounds. For example, derivatives of the structurally similar 5-aminopyrazole were tested for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.com The results showed that specific structural modifications were essential for activity, as increasing steric hindrance was found to be detrimental to the antioxidant effect. mdpi.com Similarly, other classes of carboxylic acids have been studied, revealing that their hydrogen-donating ability is key to their antioxidant capacity. mdpi.com While direct data on this compound is limited in this context, the principles of structure-activity relationships for antioxidant potential are well-established for related chemical scaffolds. mdpi.comnih.gov

In Vitro Cytotoxicity Assessments on Mammalian Cell Lines

The cytotoxic potential of derivatives of this compound has been evaluated against various mammalian cancer cell lines. These studies are essential for identifying potential anticancer agents and understanding their specificity.

A series of N-substituted 3-aminopyrazine-2-carboxamides were assessed for their in vitro cytotoxicity against the HepG2 human liver cancer cell line. nih.gov The results showed that cytotoxicity was highly dependent on the specific substituent. Only one compound out of the four most active antimicrobial agents in the series, 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (compound 20), exhibited moderate cytotoxicity with an IC50 value of 41.4 µM. nih.govnih.gov Another derivative, compound 17 (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide), showed no cytotoxicity up to the highest tested concentration of 50 µM. nih.gov

In a separate study, substituted 5-aroylpyrazine-2-carboxylic acid derivatives were also evaluated for their cytotoxicity. nih.gov These assessments are a crucial preliminary step in drug discovery, providing data on the potential of these compounds for further development. nih.gov

The table below summarizes the findings from in vitro cytotoxicity assessments on various derivatives.

| Compound Class | Derivative | Cell Line | Cytotoxicity Measurement | Finding | Reference |

| N-substituted 3-aminopyrazine-2-carboxamides | 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | HepG2 | IC50 | 41.4 µM | nih.gov, nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | HepG2 | IC50 | > 50 µM (No cytotoxicity observed) | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Alkyl derivative (compound 10) | HepG2 | IC50 | 389 µM | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Phenyl derivative (compound 16) | HepG2 | IC50 | > 250 µM | nih.gov |

| Picolinic Acid Derivatives | Compound 5 | A549 (Lung) | IC50 | 99.93 µM | pensoft.net |

| Picolinic Acid Derivatives | Compound 5 | MCF-7 (Breast) | - | Not active | pensoft.net |

| Picolinic Acid Derivatives | Compound 5 | MCF10A (Non-cancerous) | - | Not cytotoxic | pensoft.net |

Applications in Agricultural Chemistry

Herbicidal Potential and Activity Spectrum

5-Aminopyrazine-2-carboxylic acid is a key precursor in the development of effective herbicides. chemimpex.com The herbicidal activity of pyrazine (B50134) derivatives is often linked to their ability to inhibit essential plant processes, such as photosynthesis. researchgate.netresearchgate.net The pyrazine ring's structural similarity to naturally occurring compounds like pyrimidine (B1678525) nucleic bases can contribute to its biological action. researchgate.net

Research into pyrazine-based herbicides has demonstrated their potential for both pre- and post-emergence applications, targeting a variety of weeds. researchgate.net For instance, certain pyrazine derivatives have shown significant growth inhibition against weeds like wild oats and yellow foxtail. researchgate.net In one study, newly synthesized pyrazine semicarbazide (B1199961) derivatives were evaluated for their herbicidal activities. The results indicated that at a concentration of 150 grams active ingredient per hectare (g ai/ha), a specific derivative, compound 4m, achieved an 80% post-emergence inhibitory rate on broadleaf weeds Amaranthus retroflexus (redroot pigweed) and Eclipta prostrata (false daisy). researchgate.net

The activity spectrum can be broad, affecting both monocotyledonous and dicotyledonous plants. Some pyrazine compounds act as selective herbicides, inducing chlorosis (loss of chlorophyll) in weeds without harming the desired crops. researchgate.net The substitution pattern on the pyrazine ring plays a critical role in determining the herbicidal potency and selectivity of the resulting compounds. nih.gov For example, studies on pyrazolylpyrimidine derivatives, which share heterocyclic nitrogen features, found that compounds with an amino group at the 6-position of the pyrimidine ring exhibited excellent inhibition of weed root growth. nih.gov

Table 1: Herbicidal Activity of a Pyrazine Semicarbazide Derivative

| Compound | Target Weed Species | Application Type | Efficacy |

|---|---|---|---|

| Pyrazine Semicarbazide (4m) | Amaranthus retroflexus | Post-emergence | 80% inhibition at 150 g ai/ha researchgate.net |

Fungicidal Efficacy and Crop Protection Strategies

This compound also serves as a valuable building block for fungicides used in crop protection. chemimpex.com Pyrazine-based compounds are naturally antimicrobial and can defend plants against disease-causing fungi. adv-bio.com The development of pyrazine carboxamides, synthesized from pyrazine carboxylic acids, has been a significant area of research for creating new fungicidal agents. scielo.brnih.gov

The fungicidal activity of these derivatives is often associated with the substituted pyrazole (B372694) carboxamide fragment. scielo.br Studies have shown that these compounds are effective against a range of destructive plant pathogens. For example, research on 5-aroylpyrazine-2-carboxylic acid derivatives demonstrated notable antifungal effects. Specifically, 5-benzoylpyrazine-2-carbothioamide showed a high level of activity against Trichophyton mentagrophytes, a pathogenic fungus, with a Minimum Inhibitory Concentration (MIC) of less than 1.95 µM/ml. nih.gov Further studies on substituted amides of pyrazine-2-carboxylic acids confirmed activity against various fungal strains, including Candida albicans and Trichophyton interdigitale. nih.govmdpi.com

The strategy for developing these fungicides often involves modifying the structure of the pyrazine precursor to enhance its binding to target sites in the fungal cell, such as respiratory chain complexes. nih.gov This targeted approach can lead to highly effective and selective fungicides for integrated pest management programs.

Table 2: In Vitro Antifungal Activity of Selected Pyrazine Derivatives

| Compound | Fungal Strain | Activity (MIC) |

|---|---|---|

| 5-benzoylpyrazine-2-carbothioamide (3a) | Trichophyton mentagrophytes | <1.95 µM/ml nih.gov |

| 3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acid (2d) | Various strains | 31.25-500 µmol·dm⁻³ mdpi.comresearchgate.net |

Development of Agrochemical Formulations

The practical application of agrochemicals derived from this compound depends on their effective formulation. google.com These formulations are designed to ensure stability, ease of handling, and efficient delivery of the active ingredient to the target pest. google.com Common types of agrochemical formulations for pyrazine-based pesticides include:

Emulsifiable Liquid Concentrates (ECs): These are solutions of the active pyrazine compound in an organic solvent, combined with an emulsifying agent. They are designed to be self-dispersing when mixed with water, forming a stable emulsion for spraying. google.com

Wettable Powders (WPs): For solid active compounds, wettable powders are created by grinding the toxicant with a finely divided inert solid carrier, such as clay or diatomaceous earth, and a surface-active dispersing agent. This allows the solid to be suspended in water for application. google.com

Dust Formulations: These are prepared by dispersing the solid active ingredient onto an inert solid support. Dusts are applied directly without mixing with water. google.com

The choice of formulation depends on the specific active ingredient's properties, the target crop and pest, and the application equipment available. google.com The solubility and reactivity of compounds like this compound ethyl ester make them suitable for use in formulations that require precise control over chemical interactions, potentially enhancing the efficacy of the final product. chemimpex.com

Advanced Materials Science and Supramolecular Chemistry Research

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of 5-Aminopyrazine-2-carboxylic acid, possessing both a carboxylate group and an amino group on a pyrazine (B50134) core, makes it an excellent building block, or "linker," for creating coordination polymers and MOFs. These materials consist of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks.

While specific studies on the synthesis of transition metal complexes with this compound are not extensively documented in peer-reviewed literature, a wealth of information on analogous compounds provides insight into its expected reactivity. For instance, the closely related isomer, 3-aminopyrazine-2-carboxylic acid, has been successfully used to synthesize a variety of complexes with metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt). ambeed.com These syntheses typically involve the reaction of the ligand with a metal salt in a suitable solvent, leading to coordination complexes where the ligand binds to the metal center. ambeed.com

Similarly, research on 2-aminopyrazine (B29847) and other pyrazine derivatives demonstrates the formation of coordination polymers with Cobalt (Co(II)) and Copper (Cu(II)). In these structures, the nitrogen atoms of the pyrazine ring are crucial for linking metal centers into extended chains or layers. bldpharm.com For example, Cu(II) has been shown to form two-dimensional (2D) sheet-like structures with aminopyrazine spacers. bldpharm.com Given these precedents, this compound is expected to readily form stable complexes with a wide range of transition metals.

Table 1: Examples of Transition Metal Complexes with Analogous Ligands

| Metal Ion | Analogous Ligand | Resulting Complex/Polymer | Reference |

|---|---|---|---|

| Co(II) | 2-Aminopyrazine / Phthalic Acid | 1D Coordination Polymer | |

| Cu(II) | 2-Aminopyrazine / Phthalic Acid | 1D Coordination Polymer | |

| Cu(II) | Aminopyrazine | 2D Coordination Networks | bldpharm.com |

This table presents data for compounds analogous to this compound to illustrate expected behavior.

The coordination chemistry of lanthanide elements with pyrazine-based ligands is an area of active research, driven by the potential for creating materials with interesting magnetic and luminescent properties. Although direct synthesis of lanthanide complexes using this compound is not prominently reported, studies on the closely related 5-aminopyridine-2-carboxylic acid have shown successful formation of coordination polymers with lanthanides such as Terbium (Tb), Erbium (Er), and Ytterbium (Yb). fishersci.com In these cases, the ligands coordinate to the lanthanide ions to form one-dimensional (1D) metal-organic chains. fishersci.com This strongly suggests that this compound would also be a suitable ligand for constructing novel lanthanide-based coordination polymers.

The final structure of a coordination polymer is determined by the coordination geometry of the metal ion and the binding modes of the organic ligand. This compound offers multiple potential binding sites: the two nitrogen atoms of the pyrazine ring, the oxygen atoms of the carboxylate group, and the nitrogen atom of the amino group.

This versatility allows for the formation of diverse structural dimensionalities. Studies on similar ligands provide a predictive framework:

1D Chains: Ligands can bridge metal centers to form simple linear or zigzag chains. This has been observed in Co(II) and Cu(II) polymers formed with 2-aminopyrazine and phthalic acid.

2D Layers: One-dimensional chains can be further linked into two-dimensional sheets. This is often stabilized by weaker interactions like hydrogen bonding, where the amino group of one chain can interact with the carboxylate group of another. The amino group can also participate in N–H···π interactions, further stabilizing the layered structure.

3D Frameworks: Cross-linking of 2D layers can lead to the formation of three-dimensional metal-organic frameworks (MOFs). The ability of ligands like pyrazine-2,5-dicarboxylic acid (lacking the amino group) to form 3D networks with Mn(II) highlights the potential for this compound to do the same. researchgate.net

Theoretical studies on the molecular structure of this compound have been performed, though experimental crystal structure data for its metal complexes remains scarce. researchgate.netchem960.com These computational analyses help predict the ligand's geometry and vibrational modes, which are crucial for understanding its coordination behavior. researchgate.netchem960.com

This compound is considered a highly versatile ligand in coordination chemistry. researchgate.net Its key attributes include:

Multiple Donor Sites: The presence of both hard (oxygen) and soft (nitrogen) donor atoms allows it to bind with a wide variety of metal ions, from transition metals to lanthanides.

Bridging Capability: The pyrazine ring is an excellent bridging unit, capable of connecting two different metal centers through its nitrogen atoms, facilitating the formation of extended polymer networks. nih.gov

Tunable Properties: The structure of the ligand can be modified to tune the properties of the final material. For example, chemical reactions on the amino group can alter the electronic properties or introduce new functionalities. lookchem.com

The final structure of coordination compounds can also be influenced by synthesis conditions such as pH and the use of auxiliary ligands, which can dictate which donor sites of the ligand participate in coordination. sigmaaldrich.com

Functional Material Development

Beyond MOFs, this compound and its derivatives are valuable components in the development of other functional materials, such as advanced polymers and coatings. researchgate.net

This compound is cited as a component in the creation of advanced polymers and coatings that exhibit enhanced thermal and chemical resistance. researchgate.net The rigid, aromatic pyrazine ring, when incorporated into a polymer backbone, can increase its thermal stability and mechanical strength. The amino and carboxylic acid functional groups provide reactive sites for polymerization reactions or for grafting the molecule onto other polymer chains or surfaces.

While specific, large-scale industrial applications are not yet mainstream, its derivatives, such as methyl 5-aminopyrazine-2-carboxylate, are used in the synthesis of specialty chemicals. The molecule's structure lends itself to applications where precise chemical interactions are required, positioning it as a key ingredient for advancing materials solutions.

Materials with Specific Thermal and Chemical Resistance

The development of materials that can withstand harsh thermal and chemical environments is critical for a wide range of applications. The molecular structure of this compound, featuring a stable aromatic pyrazine ring, an amino group, and a carboxylic acid group, makes it a valuable ligand for the synthesis of robust coordination polymers and metal-organic frameworks (MOFs).

Research has indicated that materials incorporating this compound are notable for their enhanced thermal and chemical resistance. japtronline.com The stability of such materials is often attributed to the strong coordination bonds between the carboxylate and pyrazine nitrogen atoms of the ligand and the metal centers, as well as the inherent thermal stability of the pyrazine ring itself.

| Structural Feature | Contribution to Stability | Relevant Research Area |

|---|---|---|

| Pyrazine Ring | High intrinsic thermal stability and aromaticity. | Coordination Polymers, MOFs mdpi.com |

| Carboxylate Group | Forms strong, stable coordination bonds with metal centers. | Zirconium-based MOFs rsc.org |

| Amino Group | Can participate in intramolecular and intermolecular hydrogen bonding, reinforcing the overall structure. | General Material Science japtronline.com |

Exploration of Electrical Conductivity and Other Novel Properties

The electronic nature of the pyrazine ring, characterized by its electron-deficient properties, suggests that materials derived from this compound could possess interesting electrical properties. The π-conjugated system of the pyrazine ring provides a potential pathway for charge transport.

While direct studies on the electrical conductivity of materials based solely on this compound are limited, research on analogous systems provides valuable insights. For example, studies on metal complexes involving pyrazine-2-carbohydrazone, a structurally related ligand, have demonstrated semiconducting behavior. wikipedia.org In these complexes, the electrical conductivity was found to increase with temperature, which is characteristic of semiconductor materials. The measured activation energies for conduction were consistent with those of other organic and coordination-based semiconductors.

Optoelectronic Materials Research

Pyrazine-based π-conjugated materials are receiving considerable attention for their potential in optoelectronic applications, owing to their favorable charge transfer properties. bldpharm.com The combination of a π-deficient pyrazine ring with an electron-donating amino group and a coordinating carboxylic acid group in this compound makes it an excellent candidate for designing luminescent materials, particularly luminescent metal-organic frameworks (LMOFs).

The luminescence in such materials can originate from several mechanisms, including ligand-based fluorescence, metal-centered luminescence, or ligand-to-metal charge transfer. researchgate.net Research on coordination polymers constructed with the analogous ligand 5-aminopyridine-2-carboxylic acid has shown that lanthanide-based materials can display intense solid-state photoluminescent emissions. nih.gov

The design of LMOFs often involves selecting organic linkers that are themselves luminescent or become so upon coordination. rsc.org The pyrazine moiety in this compound can be functionalized to tune its photophysical properties. When incorporated into a MOF, the rigid and ordered environment can minimize non-radiative decay pathways, enhancing the luminescence quantum yield. sci-hub.se These LMOFs have shown great promise as chemical sensors, where the luminescence can be quenched or enhanced in the presence of specific analytes. osti.gov The inherent porosity of MOFs allows for the diffusion of analytes into the framework, enabling interaction with the luminescent centers.

| Property/Application | Underlying Principle | Relevance of this compound |

|---|---|---|

| Luminescence | Ligand-based fluorescence, charge transfer, or metal-centered emission. researchgate.net | The amino-functionalized pyrazine core is a potential luminophore. |

| Chemical Sensing | Luminescence quenching or enhancement upon interaction with analytes. osti.gov | Porous MOFs from this ligand can act as hosts for analyte detection. |

| Charge Transfer | Interaction between electron-deficient pyrazine ring and electron-donating amino group. bldpharm.com | Fundamental property enabling various optoelectronic functions. |

Supramolecular Architectures

The precise arrangement of molecules in the solid state, or supramolecular architecture, is dictated by a variety of non-covalent interactions. The functional groups of this compound—a carboxylic acid, an amino group, and pyrazine ring nitrogens—provide multiple sites for directional interactions, making it a powerful building block in crystal engineering.

Hydrogen Bonding Interactions in Solid-State Assemblies

Hydrogen bonds are among the most important interactions in determining the structure of molecular crystals. This compound possesses both strong hydrogen bond donors (-OH of the carboxylic acid and -NH2 of the amino group) and acceptors (O=C of the carboxylic acid and the ring nitrogens).

Crystal structure analyses of related molecules reveal common and predictable hydrogen-bonding patterns, known as supramolecular synthons. japtronline.com For carboxylic acids, the most common synthon is the R²₂(8) ring motif, where two molecules form a centrosymmetric dimer through a pair of O-H···O hydrogen bonds. mdpi.com It is highly probable that this compound forms such dimers.

Beyond the carboxylic acid dimer, the amino group and the pyrazine nitrogens can form additional hydrogen bonds, leading to more complex, higher-dimensional networks. For example, the amino group can act as a donor to the pyrazine nitrogen of an adjacent molecule (an N-H···N interaction) or to the carbonyl oxygen of another dimer (an N-H···O interaction). nih.gov These interactions are crucial in assembling the molecules into chains, sheets, or three-dimensional frameworks. Studies on the positional isomer, 3-aminopyrazine-2-carboxylic acid, confirm the presence of an extensive network of both intra- and intermolecular hydrogen bonds that define its solid-state structure.

π-π Stacking Phenomena in Crystalline Structures

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrazine rings play a significant role in the crystal packing of molecules like this compound. nih.gov These interactions occur when the electron-rich π systems of adjacent pyrazine rings overlap. The stacking can be in a face-to-face or, more commonly, a parallel-displaced or T-shaped arrangement. wikipedia.org

In the crystal structure of the related 3-aminopyrazine-2-carboxylic acid, the planar molecules are stacked along one of the crystallographic axes with a separation distance indicative of π-π interactions. This stacking creates columns of molecules, which are then interconnected by the hydrogen-bonding network. Such interactions are crucial for stabilizing the crystal lattice and can influence the material's electronic properties by providing pathways for orbital overlap between adjacent molecules.

Formation of Water Clusters within MOF Voids

The porosity of Metal-Organic Frameworks allows them to host guest molecules, including water, within their voids. The chemical nature of the MOF's internal surface dictates its interaction with water. The use of this compound as a linker can impart hydrophilicity to the pores of a MOF.

The amino (-NH₂) and carboxylic acid (-COOH) groups are capable of forming strong hydrogen bonds with water molecules. mdpi.com Functionalizing MOFs with such hydrophilic groups has been shown to enhance water uptake. researchgate.net Within the confined space of a MOF pore, the adsorbed water molecules can organize into well-defined clusters. Research has shown the encapsulation of various water cluster morphologies, including discrete clusters and one-dimensional water tapes, within the cavities of MOFs. researchgate.net

In a MOF constructed with this compound, the amino groups and any uncoordinated carboxylate groups or pyrazine nitrogens pointing into the pores would act as anchor points for water molecules. This can lead to the formation of structured water clusters, the size and shape of which would be templated by the geometry and dimensions of the MOF's voids. This property is of significant interest for applications in water harvesting from the atmosphere and as proton-conducting materials.

Catalytic Applications in Organic Reactions (e.g., Cyclohexene (B86901) Oxidation)

Research into the catalytic applications of this compound, particularly in organic reactions such as the oxidation of cyclohexene, is an area with limited specific data in publicly available scientific literature. While the molecular structure of this compound, featuring both a carboxylic acid group and an amino group on a pyrazine ring, suggests potential for coordination with metal centers to form catalysts, detailed studies demonstrating its efficacy in reactions like cyclohexene oxidation have not been prominently reported.

Theoretical studies have been conducted on the molecular structure and vibrational spectra of this compound, which can provide foundational knowledge for potential catalytic applications. researchgate.net The presence of nitrogen and oxygen atoms as potential donor sites makes it a candidate ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers, which are often explored for their catalytic properties. However, specific research detailing the synthesis of such catalysts using this compound and their subsequent testing in cyclohexene oxidation or other organic reactions is not extensively documented.

For context, related pyrazine derivatives and other nitrogen-containing heterocyclic carboxylic acids have been investigated as components of catalysts. For instance, patents exist for the preparation of 5-methylpyrazine-2-carboxylic acid which mention the use of catalysts for its synthesis, but not its use as a catalyst itself. google.comgoogle.com The broader field of coordination chemistry often explores compounds with similar functionalities for catalytic activities, but specific data for this compound remains scarce.

Interactive Data Table: Catalytic Performance of Related Pyrazine Derivatives

Since no specific data for this compound in cyclohexene oxidation is available, the following table is a representative example of how such data would be presented, based on hypothetical performance of a related pyrazine-based catalyst.

| Catalyst System | Substrate | Oxidant | Conversion (%) | Selectivity (%) for 2-Cyclohexen-1-one | Selectivity (%) for 2-Cyclohexen-1-ol |

| [Metal]-5-R-pyrazine-2-COOH | Cyclohexene | H₂O₂ | Data not available | Data not available | Data not available |

| [Metal]-5-R-pyrazine-2-COOH | Cyclohexene | O₂ | Data not available | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound for this application is not currently published.

Fluorescent Probes, Biosensors, and Toxin Detection Systems

The application of this compound in the development of fluorescent probes, biosensors, and toxin detection systems is another area where specific research findings are not widely reported. The inherent spectroscopic properties of a molecule are crucial for its use as a fluorescent probe. While the pyrazine ring is a heterocyclic aromatic compound that can exhibit fluorescence, the specific fluorescent properties of this compound, such as its quantum yield, excitation and emission maxima, and sensitivity to environmental changes, have not been extensively characterized in the context of sensor development.

The design of fluorescent probes and biosensors often involves modifying a core fluorophore with specific recognition elements that can interact with a target analyte, leading to a change in the fluorescent signal. The amino and carboxylic acid groups on this compound could potentially serve as sites for such modifications or as binding sites for metal ions or other species, which might modulate its fluorescence. However, published studies demonstrating the successful application of this compound as a fluorescent sensor for specific toxins or biologically important molecules are lacking.

While the synthesis of ureidopyrazine derivatives from this compound has been reported for biological evaluation, these studies have primarily focused on anti-infective and abiotic elicitor activities rather than fluorescent properties for sensing applications. nih.gov Similarly, structure-activity relationship studies of pyrazinoic acid analogs have been conducted for their antimycobacterial potential, which underscores the biological relevance of this class of compounds but does not delve into their use as fluorescent probes. nih.gov

Interactive Data Table: Spectroscopic Properties for Potential Sensor Applications